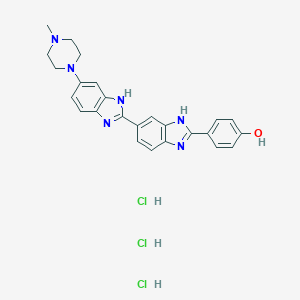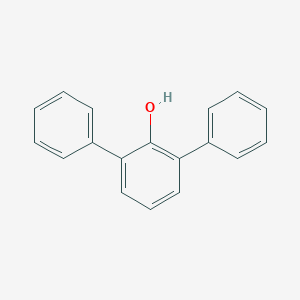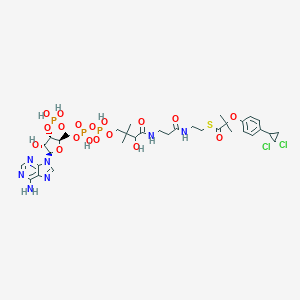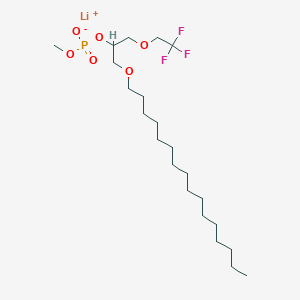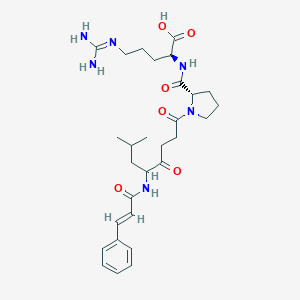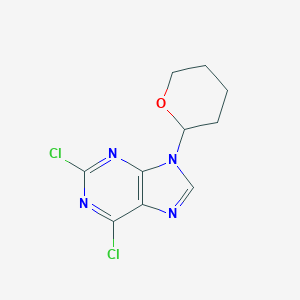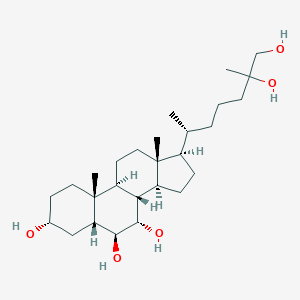
alpha-Trichechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Trichechol is a naturally occurring compound found in the leaves of the Trichecholoma matsutake mushroom. It is a potent bioactive compound with several potential applications in the field of scientific research.
Applications De Recherche Scientifique
Alpha-Trichechol has several potential applications in the field of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It can also modulate the immune system and has neuroprotective effects. Additionally, alpha-Trichechol has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of alpha-Trichechol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Alpha-Trichechol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
Alpha-Trichechol has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also has anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, alpha-Trichechol has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using alpha-Trichechol in lab experiments is its natural origin. It is a naturally occurring compound that can be easily extracted from the Trichecholoma matsutake mushroom. Additionally, alpha-Trichechol has several potential applications in the field of scientific research, making it a versatile compound for various experiments. However, one of the limitations of using alpha-Trichechol is its availability. It is not widely available, and the extraction process can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on alpha-Trichechol. One potential area of research is the development of alpha-Trichechol-based therapies for the treatment of Alzheimer's disease. Another area of research is the investigation of the potential of alpha-Trichechol as a therapeutic agent for the treatment of cancer. Additionally, the mechanism of action of alpha-Trichechol needs to be further elucidated to fully understand its potential applications in the field of scientific research.
Conclusion
Alpha-Trichechol is a naturally occurring compound with several potential applications in the field of scientific research. It has anti-inflammatory, anti-cancer, and anti-diabetic properties and can modulate the immune system. The mechanism of action of alpha-Trichechol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. Alpha-Trichechol has several advantages for lab experiments, but its availability can be a limitation. There are several future directions for the research on alpha-Trichechol, including the development of alpha-Trichechol-based therapies for the treatment of Alzheimer's disease and cancer.
Méthodes De Synthèse
Alpha-Trichechol can be extracted from the Trichecholoma matsutake mushroom, which is commonly found in Asia. The extraction process involves the use of solvents such as methanol, ethanol, or water. The extracted compound can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
114882-48-3 |
|---|---|
Nom du produit |
alpha-Trichechol |
Formule moléculaire |
C27H48O5 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-11-25(2,32)15-28)18-7-8-19-22-20(10-13-26(18,19)3)27(4)12-9-17(29)14-21(27)23(30)24(22)31/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25?,26-,27-/m1/s1 |
Clé InChI |
WLAXYIXLDQTVJE-JGXBBTQFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Synonymes |
alpha-trichechol cholestane-3,6,7,25,26-pentol trichechol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



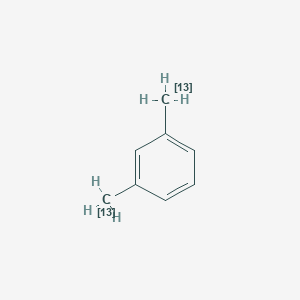
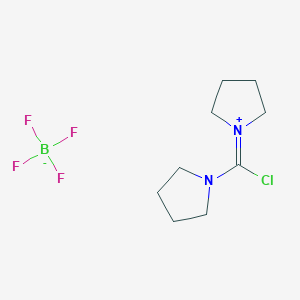
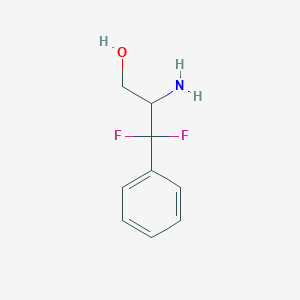
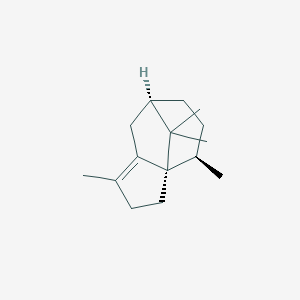
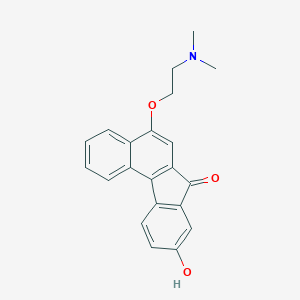
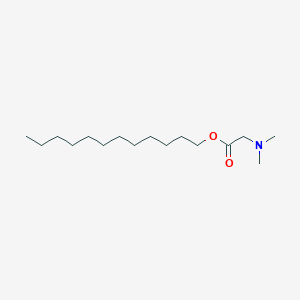
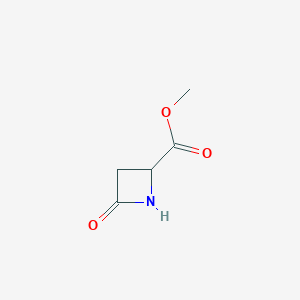
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
